molecular formula C18H24N4O2S B12180906 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B12180906
M. Wt: 360.5 g/mol
InChI Key: WJRQKUIGLOYRLP-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that features a bicyclic structure and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the pyridazinone moiety: This step involves the reaction of a hydrazine derivative with a diketone to form the pyridazinone ring.

    Coupling of the two moieties: The final step involves coupling the bicyclic structure with the pyridazinone moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound might be explored as a potential drug candidate. Its unique structure could interact with biological targets in novel ways, leading to new therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, it could be incorporated into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(morpholin-4-yl)pyridazin-1(6H)-yl]acetamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(piperidin-4-yl)pyridazin-1(6H)-yl]acetamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The uniqueness of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide lies in its combination of a bicyclic structure with a pyridazinone moiety and a thiomorpholine ring. This unique combination of features could result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H24N4O2S

Molecular Weight

360.5 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C18H24N4O2S/c23-17(19-11-15-10-13-1-2-14(15)9-13)12-22-18(24)4-3-16(20-22)21-5-7-25-8-6-21/h1-4,13-15H,5-12H2,(H,19,23)

InChI Key

WJRQKUIGLOYRLP-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3CC4CC3C=C4

Origin of Product

United States

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